N-Methyl-2,4-dinitroaniline
Overview
Description
N-Methyl-2,4-dinitroaniline: is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its yellow crystalline appearance and is used in various chemical applications .
Mechanism of Action
Target of Action
N-Methyl-2,4-dinitroaniline, like other dinitroaniline herbicides, primarily targets tubulin proteins in plants and protists . Tubulin proteins are essential for the formation of microtubules, which play a crucial role in cell division and the maintenance of cell shape.
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin dimers, most likely interacting with alpha-tubulin, and interferes with microtubule polymerization . This disruption of microtubule dynamics inhibits cell division and root cell elongation, leading to the characteristic growth response of inhibited lateral root development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting microtubule formation, the compound disrupts normal cell division and growth. This disruption can lead to downstream effects such as the arrest of cells in metaphase, multinucleation, and swelling of the root tip .
Pharmacokinetics
Dinitroanilines are known to have low water solubility and are lipophilic These properties suggest that the compound may have limited bioavailability and could accumulate in fatty tissues
Result of Action
The action of this compound results in significant morphological changes in affected organisms. The most notable effect is the inhibition of lateral root development . Other effects include swelling of the root tip and the formation of multinucleate cells due to disrupted cell division . These changes can lead to stunted growth and potentially death in susceptible species.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dinitroanilines have a strong binding coefficient with soil, which can affect their mobility and availability . Additionally, their lipophilic nature and low water solubility may influence their distribution in the environment and their uptake by organisms
Biochemical Analysis
Biochemical Properties
N-Methyl-2,4-dinitroaniline is known to interact with various enzymes, proteins, and other biomolecules . It is a microtubule inhibitor, targeting tubulin proteins in plants and protists . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N-Methylaniline: The most common method for synthesizing N-Methyl-2,4-dinitroaniline involves the nitration of N-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.
Continuous-Flow Microreactor: A more advanced method involves the use of a continuous-flow microreactor, which allows for safer and more efficient nitration.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration reactors with stringent safety measures. The use of continuous-flow technology is becoming more prevalent due to its advantages in terms of safety, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-Methyl-2,4-dinitroaniline can undergo reduction reactions to form N-methyl-2,4-diaminoaniline.
Substitution: The nitro groups in this compound can be substituted by nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or other nucleophiles under appropriate conditions.
Major Products:
Reduction: N-Methyl-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-Methyl-2,4-dinitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its reactivity makes it a valuable starting material for further chemical modifications .
Biology and Medicine: While not widely used directly in medicine, derivatives of this compound have been studied for their potential biological activities. For example, some derivatives exhibit antimicrobial properties .
Industry: In the agricultural industry, this compound derivatives are used as herbicides. These compounds inhibit the growth of weeds by interfering with cell division processes .
Comparison with Similar Compounds
Pendimethalin: Another dinitroaniline herbicide with similar mechanisms of action.
Trifluralin: A widely used pre-emergence herbicide that also targets tubulin.
Uniqueness: N-Methyl-2,4-dinitroaniline is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural difference can influence its reactivity and selectivity in various chemical reactions compared to other dinitroaniline compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potent herbicide in agricultural practices.
Properties
IUPAC Name |
N-methyl-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJEZOCXWJNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942616 | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-88-4, 71607-48-2 | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dinitrophenylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Methyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-methyl-2,4-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-2,4-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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